molecular formula C10H13NO2 B15324416 4-(4-Methylpyridin-2-yl)butanoic acid

4-(4-Methylpyridin-2-yl)butanoic acid

Cat. No.: B15324416
M. Wt: 179.22 g/mol
InChI Key: MBJIZGLKGLQIFK-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyridin-2-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylpyridine and butanoic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).

    Procedure: The 4-methylpyridine is first brominated to form 4-bromo-4-methylpyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Methylpyridin-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-2,2’-bipyridin-4-yl)butanoic acid: Similar structure but with an additional pyridine ring.

    4-(4-Methylphenyl)butanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

4-(4-Methylpyridin-2-yl)butanoic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(4-methylpyridin-2-yl)butanoic acid

InChI

InChI=1S/C10H13NO2/c1-8-5-6-11-9(7-8)3-2-4-10(12)13/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

MBJIZGLKGLQIFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCCC(=O)O

Origin of Product

United States

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